molecular formula C9H8ClFO B13585229 1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol

1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol

Cat. No.: B13585229
M. Wt: 186.61 g/mol
InChI Key: XQWFPQJXOCYESA-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a prop-2-en-1-ol moiety

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol typically involves the following steps:

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9,12H,1H2

InChI Key

XQWFPQJXOCYESA-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)Cl)F)O

Origin of Product

United States

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